Quantacure ABQ

Vue d'ensemble

Description

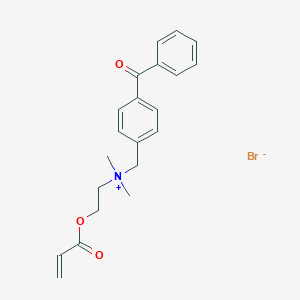

Quantacure ABQ: is a chemical compound with the molecular formula H2C=CHCO2CH2CH2N(CH3)2(CH2C6H4COC6H5)Br and a molecular weight of 418.32 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Quantacure ABQ typically involves the reaction of (4-benzoylbenzyl)dimethylamine with 2-bromoethyl acrylate under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane at a temperature range of 0-25°C . The product is then purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up using industrial chromatography or continuous crystallization methods to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Quantacure ABQ undergoes various chemical reactions, including:

Addition Reactions: The acrylate group can participate in reactions with nucleophiles.

Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as or .

Polymerization: The acrylate group can undergo free-radical polymerization to form polymers.

Common Reagents and Conditions

Michael Addition: Typically involves nucleophiles such as or in the presence of a like .

Substitution Reactions: Carried out using like or in an or .

Polymerization: Initiated using radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or UV light conditions.

Major Products Formed

Michael Addition: Produces .

Substitution Reactions: Forms or .

Polymerization: Results in polyacrylates with varying molecular weights.

Applications De Recherche Scientifique

Chemistry

In chemistry, Quantacure ABQ is used as a photoinitiator in UV-curable coatings and adhesives . Its ability to initiate polymerization under UV light makes it valuable in the production of high-performance materials .

Biology

In biological research, this compound is utilized in the development of biocompatible polymers for drug delivery systems . Its polymerization properties allow for the creation of hydrogels and nanoparticles that can encapsulate and release drugs in a controlled manner .

Medicine

In medicine, this compound is explored for its potential in photodynamic therapy . Its ability to generate reactive oxygen species under UV light can be harnessed to target and destroy cancer cells .

Industry

In the industrial sector, this compound is used in the production of coatings and finishes for textiles and furniture . Its photoinitiating properties ensure rapid curing and durable finishes .

Mécanisme D'action

The mechanism of action of Quantacure ABQ involves the generation of free radicals upon exposure to UV light . These free radicals initiate the polymerization of acrylate monomers, leading to the formation of cross-linked polymers . The compound’s benzoylbenzyl group enhances its ability to absorb UV light, making it an efficient photoinitiator .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2-(Methacryloyloxy)ethyl)trimethylammonium chloride

- (2-(Methacryloyloxy)ethyl)dimethyl-(3-sulfopropyl)ammonium hydroxide

- (2-(Acryloyloxy)ethyl)trimethylammonium chloride

Uniqueness

Quantacure ABQ is unique due to its benzoylbenzyl group, which enhances its UV absorption properties. This makes it a more efficient photoinitiator compared to similar compounds, leading to faster and more efficient polymerization processes .

Propriétés

IUPAC Name |

(4-benzoylphenyl)methyl-dimethyl-(2-prop-2-enoyloxyethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24NO3.BrH/c1-4-20(23)25-15-14-22(2,3)16-17-10-12-19(13-11-17)21(24)18-8-6-5-7-9-18;/h4-13H,1,14-16H2,2-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXUAKAQFISCCT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCOC(=O)C=C)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622188 | |

| Record name | 2-(Acryloyloxy)-N-[(4-benzoylphenyl)methyl]-N,N-dimethylethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125850-75-1 | |

| Record name | 2-(Acryloyloxy)-N-[(4-benzoylphenyl)methyl]-N,N-dimethylethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

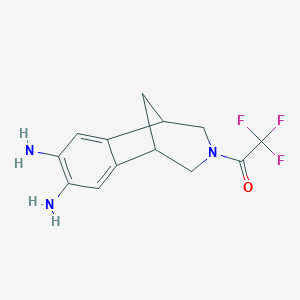

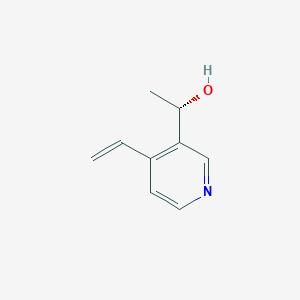

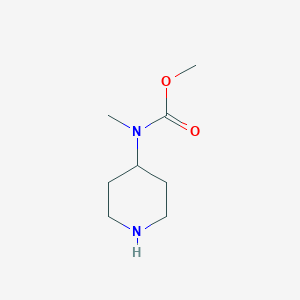

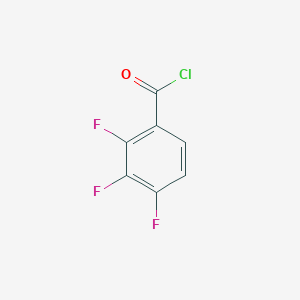

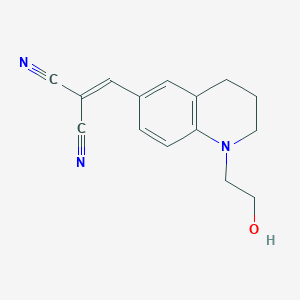

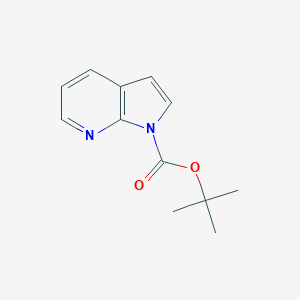

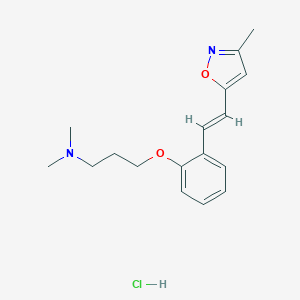

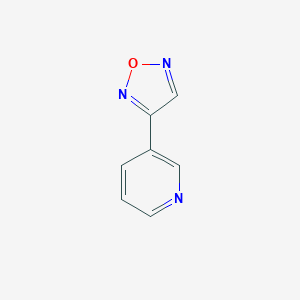

Feasible Synthetic Routes

Q1: What makes (2-(Acryloyloxy)ethyl)(4-benzoylbenzyl)dimethylammonium bromide (PIA) effective in photo-induced modification of cellulose?

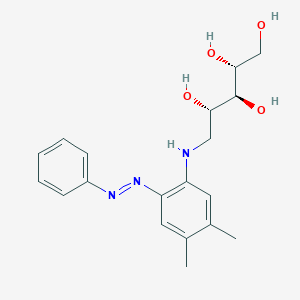

A: Research suggests that PIA's effectiveness stems from its ability to efficiently transition to a triplet state upon UV irradiation. [] This excited state facilitates reactions with cellulose substrates, ultimately leading to surface modifications. Specifically, PIA demonstrated a higher propensity for triplet state transition compared to another photoinitiator system, [3-(3,4-dimethyl-9-oxo-9H-thioxanthene-2-yloxy)-2-hydroxypropyl]trimethylammonium chloride (PIB), under identical conditions. [] This suggests that PIA can more effectively utilize absorbed light energy for initiating the desired photochemical reactions on the cellulose surface.

Q2: How does the pretreatment of lyocell fabric with different amines influence the effectiveness of photo-induced modification using PIA?

A: The study indicates that pretreating lyocell fabric with specific amines can significantly impact the effectiveness of the photo-induced modification process using PIA. [] Pretreatment with 2-(4-chlorophenyl)ethylamine (AM2) led to a notable increase in UV absorbance and a decrease in photoluminescence quantum yields compared to untreated fabric. [] This suggests that the presence of AM2 on the cellulose surface enhances the absorption of UV light and promotes more efficient energy transfer to the PIA photoinitiator, ultimately leading to more effective surface modifications. In contrast, pretreatment with 2-(dimethylamino)ethyl chloride hydrochloride (AM1) resulted in minimal changes in UV absorbance and photoluminescence properties. [] This suggests that not all amine pretreatments are equally effective in enhancing photo-induced modifications, and the specific choice of amine plays a crucial role in optimizing the process.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B137352.png)

![[[1-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-1-(4-hydroxyphenoxy)ethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B137368.png)

![2-[5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide](/img/structure/B137372.png)